

Performance evaluation of diallyl terephthalate in high-temperature applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl terephthalate*

Cat. No.: *B044613*

[Get Quote](#)

A Comparative Guide to Diallyl Terephthalate for High-Temperature Applications

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of **Diallyl Terephthalate**'s Performance Against Leading High-Temperature Polymers.

In the demanding landscape of high-temperature applications, material selection is paramount. This guide provides a comprehensive comparison of **diallyl terephthalate** (DATP) and its close analog diallyl phthalate (DAP) against prominent high-performance thermosets: Polyether Ether Ketone (PEEK), Polyimide (PI), and Cyanate Ester resins. This evaluation is supported by experimental data to inform material selection for applications where thermal and mechanical stability are critical.

Performance at a Glance: A Comparative Analysis

The following tables summarize the key thermal and mechanical properties of diallyl phthalate (DAP) as a proxy for **diallyl terephthalate** (DATP), alongside PEEK, Polyimide, and Cyanate Ester resins. It is important to note that while DATP shares structural similarities with DAP, the performance data for DAP should be considered as an estimation for DATP's properties in the absence of specific data for the latter.

Table 1: Thermal Properties

Property	Diallyl Phthalate (DAP) (analog for DATP)	PEEK	Polyimide (PI)	Cyanate Ester Resin	Test Method
Glass Transition Temperature (Tg)					
Transition Temperature (Tg) (Tg)	150 °C[1]	~143 °C	>300 °C	242 - 263 °C	ASTM D3418 / DMA
Heat Deflection Temperature (HDT) @ 1.82 MPa	160 - 185 °C[1]	160 - 300 °C	>260 °C	-	ASTM D648
Continuous Use Temperature	204 - 232 °C	up to 260 °C	>260 °C	-	-
Decomposition Temperature (TGA)	Onset ~300-350 °C[2]	-	~557 °C	T5% > 400 °C	ASTM E1131

Table 2: Mechanical Properties

Property	Diallyl Phthalate (DAP) (analog for DATP)	PEEK	Polyimide (PI)	Cyanate Ester Resin	Test Method
Tensile Strength (UTS)	28 - 58.6 MPa	90 - 100 MPa	High	82 - 90 MPa	ASTM D638
Flexural Strength	62 - 75.8 MPa	150 - 330 MPa	High	-	ASTM D790
Flexural Modulus	6.8 GPa ^[3]	4.0 - 24 GPa	High	-	ASTM D790
Compressive Strength	150 - 172 MPa	120 - 300 MPa	High	-	ASTM D695

In-Depth Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. Below are detailed protocols for the key experiments cited.

Thermal Analysis

1. Thermogravimetric Analysis (TGA) - ASTM E1131

- Objective: To determine the thermal stability and decomposition temperature of the polymer.
- Instrumentation: A thermogravimetric analyzer.
- Procedure:
 - A small, precisely weighed sample (typically 5-10 mg) of the material is placed in a sample pan.
 - The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

- The sample is heated at a controlled rate (e.g., 10 °C/min or 20 °C/min) over a specified temperature range (e.g., ambient to 800 °C).[4]
- The instrument continuously records the mass of the sample as a function of temperature.
- Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.

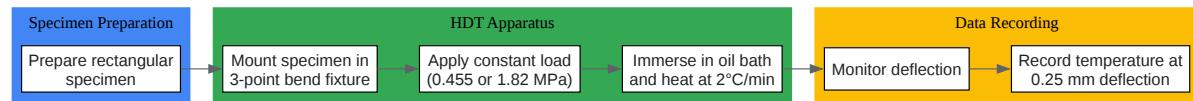
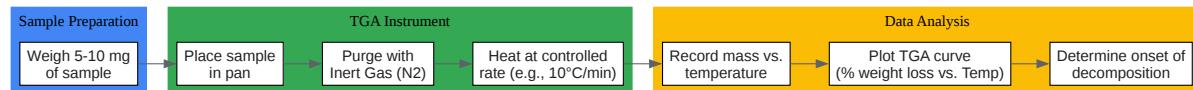
2. Differential Scanning Calorimetry (DSC) - ASTM D3418

- Objective: To determine the glass transition temperature (Tg) and other thermal transitions.
- Instrumentation: A differential scanning calorimeter.
- Procedure:
 - A small, encapsulated sample (typically 5-10 mg) is placed in the DSC cell alongside an empty reference pan.[5][6]
 - The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a specified rate (e.g., 10 °C/min or 20 °C/min).[5]
 - The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Data Analysis: The glass transition is observed as a step-like change in the heat flow curve.

3. Heat Deflection Temperature (HDT) - ASTM D648

- Objective: To determine the temperature at which a polymer sample deforms under a specified load.
- Instrumentation: A heat deflection temperature tester.
- Procedure:

- A rectangular test specimen of specified dimensions is placed on two supports in a three-point bending configuration.[7][8]
- A constant load, creating a flexural stress of either 0.455 MPa or 1.82 MPa, is applied to the center of the specimen.[8]
- The apparatus is immersed in a heat-transfer medium (e.g., oil bath) and the temperature is increased at a uniform rate of 2 °C/min.[9]
- The temperature at which the specimen deflects by a specified amount (typically 0.25 mm) is recorded as the heat deflection temperature.[8]



Mechanical Analysis

1. Tensile Properties - ASTM D638

- Objective: To determine the tensile strength, modulus, and elongation of a polymer.
- Instrumentation: A universal testing machine with an extensometer.
- Procedure:
 - A dumbbell-shaped test specimen is prepared according to the standard's specifications.
 - The specimen is mounted in the grips of the testing machine.
 - The specimen is pulled apart at a constant rate of crosshead movement until it fractures. [10]
 - The load and elongation are continuously recorded. For high-temperature testing, the setup is enclosed in a thermal chamber.[10]
- Data Analysis: Stress-strain curves are generated from the data to determine ultimate tensile strength, Young's modulus, and elongation at break.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key analytical techniques.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl Phthalate (DAP) :: MakeItFrom.com [makeitfrom.com]
- 2. mdpi.com [mdpi.com]
- 3. azom.com [azom.com]
- 4. akjournals.com [akjournals.com]

- 5. sltchemicals.com [sltchemicals.com]
- 6. Thermoplastic vs Thermoset Plastics | Advanced PCB Design Blog | Cadence [resourcespcb.cadence.com]
- 7. researchgate.net [researchgate.net]
- 8. DIALLYL PHTHALATE (DAP) - Ataman Kimya [atamanchemicals.com]
- 9. romeorim.com [romeorim.com]
- 10. Top 4 High Temperature Plastics - Osborne Industries [osborneindustries.com]
- To cite this document: BenchChem. [Performance evaluation of diallyl terephthalate in high-temperature applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044613#performance-evaluation-of-diallyl-terephthalate-in-high-temperature-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com